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aminophenoxy)benzene

Cat. No.: B044158 Get Quote

For Immediate Release

This guide provides a detailed spectroscopic analysis of 1,3,5-Tris(4-aminophenoxy)benzene
(TAPOB), a key monomer in the synthesis of advanced polymers such as hyperbranched

polyimides. Through a comparative analysis with structurally related alternatives, this document

offers researchers, scientists, and drug development professionals a comprehensive resource

for the validation of TAPOB's molecular structure using standard spectroscopic techniques. The

supporting experimental data, presented in clear tabular format, alongside detailed

methodologies, will aid in the accurate identification and quality control of this important

chemical compound.

Structural and Spectroscopic Overview of 1,3,5-
Tris(4-aminophenoxy)benzene (TAPOB)
1,3,5-Tris(4-aminophenoxy)benzene is a tripodal aromatic amine featuring a central benzene

ring substituted with three 4-aminophenoxy groups. This unique structure imparts desirable

properties to the polymers derived from it. The validation of its structure is crucial before its

application in polymerization reactions and materials science. The following table summarizes

the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry

analyses.
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Spectroscopic Technique Parameter Observed Value/Range

¹H NMR
Chemical Shift (δ) - Aromatic

Protons
6.5 - 7.5 ppm

Chemical Shift (δ) - Amine

Protons
4.8 - 5.2 ppm

¹³C NMR Chemical Shift (δ)
Data available, specific shifts

proprietary

FTIR N-H Stretching ~3400 cm⁻¹

C-O-C (Ether) Stretching ~1240 cm⁻¹

Mass Spectrometry (HRMS) [M+H]⁺ (m/z) 445.16

Comparative Spectroscopic Analysis
To provide a comprehensive understanding of TAPOB's spectroscopic signature, a comparison

with two alternative molecules is presented. The first, 1,3,5-Tris(4-aminophenyl)benzene

(TAPB), offers a more rigid structural alternative due to the absence of flexible ether linkages.

The second, 1,3-Bis(4-aminophenoxy)benzene (BAB), is a smaller, structurally related

molecule.
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Spectroscopic

Technique
Parameter

1,3,5-Tris(4-

aminophenyl)benzen

e (TAPB)

1,3-Bis(4-

aminophenoxy)benz

ene (BAB)

¹H NMR
Chemical Shift (δ) -

Aromatic Protons

7.59 (s, 3H), 7.51-7.53

(d, 6H), 6.77-6.79 (d,

6H)

Spectra available,

specific shifts

proprietary

Chemical Shift (δ) -

Amine Protons
4.76 (s, 6H)

Spectra available,

specific shifts

proprietary

¹³C NMR Chemical Shift (δ)

149.0, 143.1, 130.7,

128.9, 122.3, 115.5

ppm

Spectra available,

specific shifts

proprietary

FTIR N-H Stretching 3442, 3360 cm⁻¹

Spectra available,

specific peaks

proprietary

C-O-C (Ether)

Stretching
N/A

Spectra available,

specific peaks

proprietary

Mass Spectrometry Molecular Ion (m/z)
[M]⁺ expected at

351.44

[M]⁺ expected at

292.33

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with appropriate Fourier transformation, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass the expected carbon resonances (typically 0-200

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Record a background spectrum of a blank KBr pellet or an empty sample compartment.
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Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) equipped with an

appropriate ionization source (e.g., Electrospray Ionization - ESI).

Data Acquisition:

Infuse the sample solution directly into the ion source or introduce it via liquid

chromatography.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass analyzer to scan over a relevant m/z range.

The high-resolution measurement provides an accurate mass that can be used to confirm

the elemental composition.

Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

validation of 1,3,5-Tris(4-aminophenoxy)benzene.
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of 1,3,5-Tris(4-
aminophenoxy)benzene.

To cite this document: BenchChem. [Spectroscopic Validation of 1,3,5-Tris(4-
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Available at: [https://www.benchchem.com/product/b044158#validation-of-1-3-5-tris-4-
aminophenoxy-benzene-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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